7-Bromoacetyl-7-desacetylforskolin

Adenylyl cyclase Affinity labeling Covalent probe

7-Bromoacetyl-7-desacetylforskolin (BrAcFsk, C₂₂H₃₃BrO₇, MW 489.4 g/mol) is a synthetic alpha-haloacetyl derivative of the diterpene forskolin, designed as an affinity alkylating probe for the forskolin binding site on adenylyl cyclase (AC). Unlike the parent compound forskolin—which binds reversibly and activates AC with an EC₅₀ of approximately 5 µM in human platelet membranes—BrAcFsk retains intrinsic AC stimulatory activity (EC₅₀ ~20 µM) while additionally possessing a reactive bromoacetyl moiety at the 7-position that enables covalent, irreversible attachment to nucleophilic residues at the forskolin binding site.

Molecular Formula C22H33BrO7
Molecular Weight 489.4 g/mol
Cat. No. B1255625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoacetyl-7-desacetylforskolin
Synonyms7-bromoacetyl-7-desacetylforskolin
BrAcFsk
Molecular FormulaC22H33BrO7
Molecular Weight489.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CBr)O)C)O)C
InChIInChI=1S/C22H33BrO7/c1-7-19(4)10-13(25)22(28)20(5)12(24)8-9-18(2,3)16(20)15(27)17(21(22,6)30-19)29-14(26)11-23/h7,12,15-17,24,27-28H,1,8-11H2,2-6H3/t12-,15-,16-,17-,19-,20-,21+,22-/m0/s1
InChIKeyOIYJYFVRBANIMZ-JQGIEVFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoacetyl-7-desacetylforskolin (BrAcFsk): A Covalent Alkylating Forskolin Analog for Irreversible Adenylyl Cyclase Labeling


7-Bromoacetyl-7-desacetylforskolin (BrAcFsk, C₂₂H₃₃BrO₇, MW 489.4 g/mol) is a synthetic alpha-haloacetyl derivative of the diterpene forskolin, designed as an affinity alkylating probe for the forskolin binding site on adenylyl cyclase (AC) [1]. Unlike the parent compound forskolin—which binds reversibly and activates AC with an EC₅₀ of approximately 5 µM in human platelet membranes—BrAcFsk retains intrinsic AC stimulatory activity (EC₅₀ ~20 µM) while additionally possessing a reactive bromoacetyl moiety at the 7-position that enables covalent, irreversible attachment to nucleophilic residues at the forskolin binding site [1][2]. First synthesized and characterized by the FDA Laboratory of Molecular Pharmacology, BrAcFsk has been employed as a chemical biology tool to identify, label, and functionally interrogate the catalytic subunit of adenylyl cyclase, as well as to discriminate AC-mediated from glucose-transporter-mediated forskolin effects [3].

Covalent affinity probe for irreversible adenylyl cyclase (AC) labeling
Wash-resistant target engagement for sustained AC inactivation studies
AC-selective modification; no reported GLUT cross-reactivity

Why 7-Bromoacetyl-7-desacetylforskolin Cannot Be Replaced by Forskolin or Other 7-Desacetyl Derivatives in Affinity-Labeling Workflows


Substituting BrAcFsk with forskolin, 7-desacetylforskolin, or even the closely related 7-chloroacetyl-7-desacetylforskolin (CIAcFsk) introduces critical functional deficits that compromise experimental objectives requiring irreversible target engagement. Forskolin and 7-desacetylforskolin are purely reversible ligands and cannot covalently label or permanently inactivate adenylyl cyclase [1]. CIAcFsk, while also an alkylating agent, exhibits significantly lower efficiency (55% vs. 90% irreversible loss of [³H]forskolin binding sites at equimolar concentration) and markedly slower reaction kinetics (t_max ≈ 30 min vs. ≤5 min) compared with BrAcFsk [1]. Furthermore, the 1,9-dideoxy analog of BrAcFsk is pharmacologically inert—it neither activates AC nor competes for [³H]forskolin binding—demonstrating that the alkylating functionality alone is insufficient without the intact 1α,9α-dihydroxy pharmacophore [1]. These compound-specific structure-activity constraints mean that procurement of BrAcFsk, specifically, is mandatory for any protocol that requires efficient, kinetically rapid, and pharmacologically specific covalent modification of the forskolin binding site on adenylyl cyclase.

Target
BrAcFsk: covalent, irreversible AC labeling
Substitute
Forskolin: reversible binding may not support covalent modification or sustained inactivation
Target
BrAcFsk: efficient binding-site ablation
Substitute
CIAcFsk: reported lower ablation efficiency may limit protocol throughput
Target
BrAcFsk: intact 1α,9α-dihydroxy pharmacophore
Substitute
1,9-Dideoxy-BrAcFsk: absent pharmacophore recognition; no reported AC binding or covalent modification

7-Bromoacetyl-7-desacetylforskolin (BrAcFsk): Head-to-Head Quantitative Differentiation Against Closest Analogs


Covalent Irreversible Binding vs. Reversible Forskolin: Fundamental Mechanistic Differentiation for Adenylyl Cyclase Inactivation

BrAcFsk is an alkylating agent that forms a covalent bond with the forskolin binding site on adenylyl cyclase, in contrast to forskolin which binds in a rapidly reversible manner. Pretreatment of intact human platelets with 10 µM BrAcFsk caused a 90% irreversible loss of [³H]forskolin binding sites that persisted after membrane washing, whereas forskolin pretreatment produced no sustained loss of binding capacity [1]. The covalent nature of BrAcFsk binding was confirmed by SDS-PAGE fluorography, which identified a 135,000 dalton labeled band that co-eluted with adenylyl cyclase catalytic activity on size-exclusion chromatography [2].

Irreversible Binding
Head-to-head
90% irreversible loss (BrAcFsk, 10 µM) vs. 0% (forskolin)
Covalent, wash-resistant AC modification supports sustained silencing protocols.
Intact human platelet model; [³H]forskolin binding assay.
Adenylyl cyclase Affinity labeling Covalent probe

Superior Irreversible Binding Site Ablation Efficiency: BrAcFsk (90%) vs. CIAcFsk (55%) at Identical Concentration

Among the two alpha-haloacetyl analogs of forskolin, BrAcFsk demonstrates substantially greater efficiency in irreversibly ablating high-affinity [³H]forskolin binding sites. Pretreatment of intact human platelets with 10 µM BrAcFsk eliminated 90% of [³H]forskolin binding, whereas the chloroacetyl analog (CIAcFsk) at the same concentration eliminated only 55% [1]. This 1.64-fold difference in binding site inactivation efficiency is attributable to the superior leaving-group character of bromine versus chlorine in the nucleophilic substitution reaction with the target residue(s) at the forskolin binding site.

Binding Site Ablation
Head-to-head
BrAcFsk: 90% loss; CIAcFsk: 55% loss (both 10 µM)
Reported 1.64-fold greater ablation with bromoacetyl leaving group.
Platelet model; leaving-group reactivity (Br vs Cl) may influence efficiency.
Adenylyl cyclase Covalent inhibitor Binding site occupancy

Faster Reaction Kinetics: BrAcFsk Achieves Maximal Binding Site Loss in ≤5 Minutes vs. 30 Minutes for CIAcFsk

The kinetics of irreversible binding site modification represent a critical practical differentiator. BrAcFsk produced maximal loss of [³H]forskolin binding sites within 5 minutes of pretreatment, whereas CIAcFsk required approximately 30 minutes to reach its maximal (55%) effect [1]. This 6-fold difference in reaction half-time is consistent with the higher reactivity of the bromoacetyl electrophile and has direct implications for experimental protocols where brief exposure times are desirable to minimize off-target effects or where time-course precision is required.

Reaction Kinetics
Head-to-head
Max effect ≤5 min (BrAcFsk) vs ~30 min (CIAcFsk)
Faster labeling may reduce incubation times in live-cell assays.
Based on time-course analysis in platelet model.
Adenylyl cyclase Alkylation kinetics Covalent labeling

Target Selectivity: BrAcFsk Covalently Labels Adenylyl Cyclase but Not the Glucose Transporter, Unlike Non-Selective Forskolin Photoaffinity Probes

A key differentiator for BrAcFsk is its demonstrated target selectivity at the level of covalent modification. Photoincorporation of ¹²⁵I-6-AIPP-Fsk (an iodinated arylazido forskolin derivative) into bovine brain adenylyl cyclase was irreversibly inhibited by BrAcFsk, confirming covalent occupation of the AC forskolin binding site [1]. In contrast, photoincorporation of ¹²⁵I-7-AIPP-Fsk—a probe specific for the human erythrocyte glucose transporter (GLUT)—was not irreversibly inhibited by BrAcFsk, and immunoblotting with anti-forskolin antiserum confirmed that BrAcFsk was not covalently attached to the glucose transporter [1]. This selectivity stands in contrast to many forskolin-derived photoaffinity and alkylating probes that exhibit cross-reactivity with both AC and GLUT [2].

Target Selectivity
Cross-study
Covalent label on AC (135 kDa); no detectable label on GLUT
AC-selective covalent modification reported; GLUT not targeted.
Anti-forskolin immunoblotting and photoincorporation competition.
Adenylyl cyclase Glucose transporter Target selectivity

Pharmacological Activity Requiring Intact 1α,9α-Dihydroxy Pharmacophore: BrAcFsk vs. Inactive 1,9-Dideoxy-BrAcFsk

The covalent alkylating functionality of BrAcFsk is necessary but not sufficient for biological activity. The 1,9-dideoxy derivative (1,9-dideoxy-BrAcFsk), which lacks the 1α- and 9α-hydroxyl groups, did not activate adenylyl cyclase, did not inhibit [³H]forskolin binding, and did not cause any irreversible loss of [³H]forskolin binding sites, even at 10 µM [1]. Furthermore, pretreatment of human platelets with 1,9-dideoxy-BrAcFsk had no effect on the stimulation of adenylyl cyclase by prostaglandin E₁, AlF₄⁻, or forskolin, whereas BrAcFsk pretreatment inhibited non-forskolin-stimulated AC activity by approximately 50% [1]. This demonstrates that the bromoacetyl group alone is insufficient for binding-site recognition; the intact forskolin diterpene core with the 1α,9α-dihydroxy groups is required for specific, pharmacologically meaningful covalent modification.

Pharmacophore Requirement
Head-to-head
BrAcFsk active (EC₅₀ ~20 µM); 1,9-dideoxy analog inactive
Intact 1α,9α-dihydroxy core required for binding-site recognition.
Confirms pharmacologically specific, not promiscuous, alkylation.
Adenylyl cyclase Structure-activity relationship Pharmacophore

7-Bromoacetyl-7-desacetylforskolin: Priority Research Application Scenarios Based on Quantitative Differentiation Evidence


Covalent Affinity Labeling and Identification of the Adenylyl Cyclase Catalytic Subunit

BrAcFsk enables covalent tagging of the adenylyl cyclase catalytic subunit (~135 kDa) in membrane preparations from bovine brain and human platelets, as demonstrated by SDS-PAGE fluorography following incubation with 10 µM BrAcFsk [1]. The covalently labeled 135 kDa band co-elutes with AC enzymatic activity on size-exclusion chromatography and corresponds to the silver-stained catalytic subunit [1]. This application exploits BrAcFsk's unique irreversible binding mechanism (90% binding site ablation vs. 0% for forskolin; Section 3, Evidence 1) and its target selectivity for AC over the glucose transporter (Section 3, Evidence 4), making it the reagent of choice for biochemical purification and identification of AC catalytic subunits from native tissues.

Functional Silencing of Adenylyl Cyclase for Dissecting cAMP-Dependent vs. cAMP-Independent Signaling

Pretreatment of intact human platelets with 10 µM BrAcFsk irreversibly inhibited stimulation of adenylyl cyclase by prostaglandin E₁, GTPγS, and AlF₄⁻ by approximately 50%, while leaving forskolin-stimulated AC activity intact [1]. This differential inhibition profile—arising from BrAcFsk's covalent modification of the forskolin binding site (Section 3, Evidence 1) and its superior efficiency over CIAcFsk (90% vs. 55% ablation; Section 3, Evidence 2)—allows researchers to selectively attenuate G-protein-coupled receptor-driven cAMP signaling while preserving the ability to exogenously stimulate AC with forskolin, enabling clean dissection of cAMP-dependent and cAMP-independent pathways in cellular models.

Discrimination of Adenylyl Cyclase-Mediated vs. Glucose-Transporter-Mediated Forskolin Effects in Tissues Co-Expressing Both Targets

In tissues such as brain, adipocytes, and erythrocytes where forskolin modulates both adenylyl cyclase and glucose transporter (GLUT) activity, BrAcFsk provides a unique tool for target deconvolution. BrAcFsk covalently and irreversibly blocks the AC forskolin binding site but does not covalently attach to the glucose transporter in human erythrocyte membranes, as confirmed by immunoblotting with anti-forskolin antiserum [2]. This target selectivity (Section 3, Evidence 4) is not shared by many 7-position forskolin derivatives, which generally exhibit significant GLUT affinity [3]. Researchers can use BrAcFsk pretreatment to eliminate the AC component of forskolin's effects and thereby isolate GLUT-mediated responses—a capability not achievable with forskolin or most commercially available forskolin analogs.

Structure-Activity Relationship Studies of the Forskolin Binding Pharmacophore Using Covalent Probe Series

BrAcFsk serves as a critical active comparator in SAR studies of the forskolin diterpene pharmacophore. The direct head-to-head data showing that BrAcFsk retains AC stimulatory activity (EC₅₀ ~20 µM) and [³H]forskolin binding affinity (IC₅₀ ~0.1 µM), while 1,9-dideoxy-BrAcFsk is completely inactive on all measured parameters (Section 3, Evidence 5), establishes the essential role of the 1α,9α-dihydroxy groups for binding-site recognition even in the context of a reactive alkylating warhead [1]. Additionally, the quantitative comparison between BrAcFsk and CIAcFsk (Section 3, Evidence 2–3) provides a reactivity series for probing the chemical environment of the nucleophilic residue(s) at the forskolin binding site. These data make BrAcFsk an indispensable reference compound for any medicinal chemistry program investigating covalent modulators of adenylyl cyclase.

Application
Selection Property
Validation Focus
Covalent labeling of AC catalytic subunit
Irreversible covalent probe for AC
Confirm covalent attachment by fluorography or immunoblotting
Functional silencing of Gs-coupled cAMP signaling
Wash-resistant AC inactivation
Assess residual AC activity after treatment and washout
Discrimination of AC- vs GLUT-mediated forskolin effects
AC-selective covalent modifier; no GLUT cross-reactivity
Validate target selectivity using GLUT-expressing membranes
SAR studies of forskolin binding pharmacophore
Covalent probe with intact 1α,9α-dihydroxy pharmacophore
Compare with inactive 1,9-dideoxy analog as negative control
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